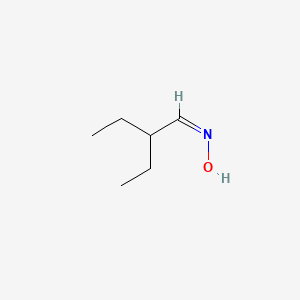

(NZ)-N-(2-ethylbutylidene)hydroxylamine

CAS No.: 5399-18-8

Cat. No.: VC3845993

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5399-18-8 |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | (NE)-N-(2-ethylbutylidene)hydroxylamine |

| Standard InChI | InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+ |

| Standard InChI Key | FQRMVGKAQSXDPC-FNORWQNLSA-N |

| Isomeric SMILES | CCC(CC)/C=N/O |

| SMILES | CCC(CC)C=NO |

| Canonical SMILES | CCC(CC)C=NO |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | (NZ)-N-(2-ethylbutylidene)hydroxylamine |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| Structure | Contains an imine (-C=N-) and hydroxylamine (-N-OH) functional groups attached to a 2-ethylbutyl carbon chain. |

Synthesis Pathways

The synthesis of (NZ)-N-(2-ethylbutylidene)hydroxylamine typically involves a condensation reaction between hydroxylamine and an aldehyde or ketone precursor. The general reaction scheme is:

For this compound:

-

The aldehyde precursor would be 2-ethylbutanal.

-

Hydroxylamine hydrochloride is often used as the hydroxylamine source.

Applications in Research

Hydroxylamines like (NZ)-N-(2-ethylbutylidene)hydroxylamine are valuable in various fields of research:

-

Biological Studies:

-

Hydroxylamines are known for their potential as enzyme inhibitors and intermediates in drug development.

-

They can act as ligands for metal complexes, which are evaluated for biological activity.

-

-

Organic Synthesis:

-

Used as intermediates in the synthesis of oximes, which are precursors for amides and nitriles.

-

Serve as reagents in selective reductions or oxidations.

-

-

Analytical Chemistry:

-

Hydroxylamines are employed in analytical methods for detecting carbonyl compounds through derivatization.

-

Potential Hazards and Handling

| Aspect | Details |

|---|---|

| Toxicity | Hydroxylamines can be irritants and may pose toxicity risks if inhaled or ingested. |

| Storage Conditions | Should be stored in a cool, dry place, away from oxidizing agents. |

| Reactivity | May react with strong acids or bases; prone to oxidation under certain conditions. |

Research Gaps and Future Directions

While general information about hydroxylamines is available, specific studies on (NZ)-N-(2-ethylbutylidene)hydroxylamine remain limited. Future research could explore:

-

Its role as an intermediate in pharmaceutical synthesis.

-

Biological assays to determine its activity against pathogens or enzymes.

-

Computational studies to predict its reactivity and stability.

This article provides a comprehensive overview of (NZ)-N-(2-ethylbutylidene)hydroxylamine based on its chemical properties, synthesis pathways, applications, and potential hazards. Further experimental studies are needed to fully elucidate its utility in scientific research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume